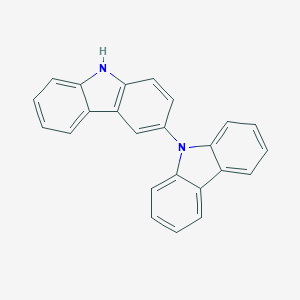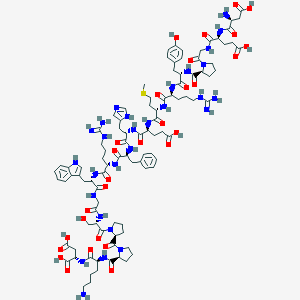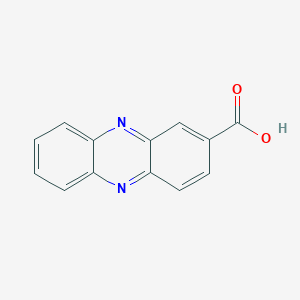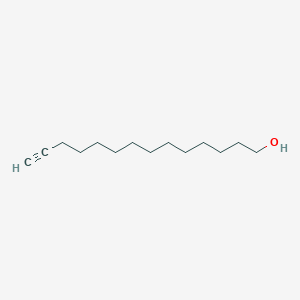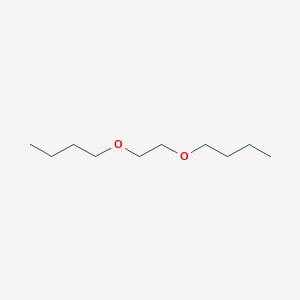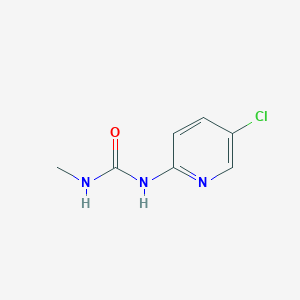
1-(5-Chloro-2-pyridyl)-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-pyridyl)-3-methylurea, also known as CMU, is a chemical compound that has been widely studied for its potential pharmacological properties. CMU is a derivative of pyridine and urea and has been shown to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-pyridyl)-3-methylurea has been extensively studied for its potential pharmacological properties. It has been shown to have anticonvulsant, antinociceptive, and neuroprotective effects. 1-(5-Chloro-2-pyridyl)-3-methylurea has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, 1-(5-Chloro-2-pyridyl)-3-methylurea has been shown to have anticancer properties and has been studied as a potential anticancer agent.
Wirkmechanismus
The exact mechanism of action of 1-(5-Chloro-2-pyridyl)-3-methylurea is not fully understood, but it is believed to act on the GABAergic system. 1-(5-Chloro-2-pyridyl)-3-methylurea has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and neuroprotective effects. 1-(5-Chloro-2-pyridyl)-3-methylurea has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which may contribute to its anticancer properties.
Biochemische Und Physiologische Effekte
1-(5-Chloro-2-pyridyl)-3-methylurea has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and neuroprotective effects. 1-(5-Chloro-2-pyridyl)-3-methylurea has also been shown to decrease the levels of glutamate in the brain, which may contribute to its neuroprotective effects. In addition, 1-(5-Chloro-2-pyridyl)-3-methylurea has been shown to inhibit the activity of carbonic anhydrase, which may contribute to its anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-Chloro-2-pyridyl)-3-methylurea in lab experiments is that it is a well-established compound with a known synthesis method. This makes it easy to reproduce in the laboratory. Another advantage is that it has been extensively studied for its potential pharmacological properties, which makes it a promising candidate for further research. One limitation of using 1-(5-Chloro-2-pyridyl)-3-methylurea in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its pharmacological properties.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-Chloro-2-pyridyl)-3-methylurea. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential use as an anticancer agent. In addition, further research is needed to fully understand its mechanism of action and to design experiments that specifically target its pharmacological properties. Overall, 1-(5-Chloro-2-pyridyl)-3-methylurea is a promising compound with potential applications in various fields of research.
Synthesemethoden
The synthesis of 1-(5-Chloro-2-pyridyl)-3-methylurea involves the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridineyl chloride. The resulting compound is then reacted with methylamine to form 1-(5-chloro-2-pyridyl)-3-methylurea. The synthesis method has been well established and can be easily reproduced in the laboratory.
Eigenschaften
CAS-Nummer |
17771-34-5 |
|---|---|
Produktname |
1-(5-Chloro-2-pyridyl)-3-methylurea |
Molekularformel |
C7H8ClN3O |
Molekulargewicht |
185.61 g/mol |
IUPAC-Name |
1-(5-chloropyridin-2-yl)-3-methylurea |
InChI |
InChI=1S/C7H8ClN3O/c1-9-7(12)11-6-3-2-5(8)4-10-6/h2-4H,1H3,(H2,9,10,11,12) |
InChI-Schlüssel |
GRPWTVWAOMIJHR-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC1=NC=C(C=C1)Cl |
Kanonische SMILES |
CNC(=O)NC1=NC=C(C=C1)Cl |
Andere CAS-Nummern |
17771-34-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



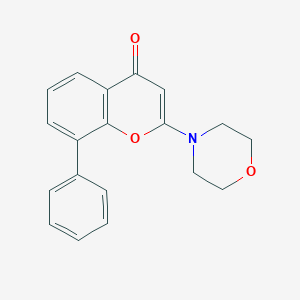
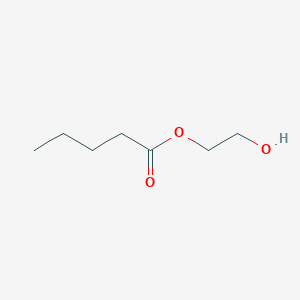
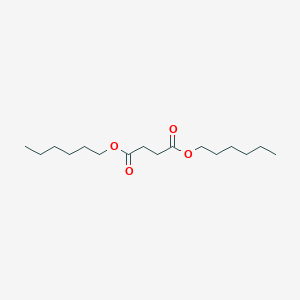
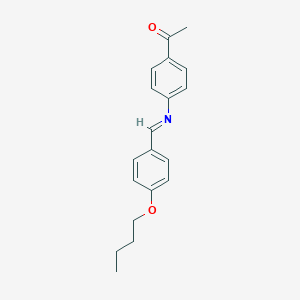
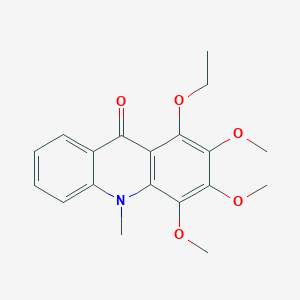
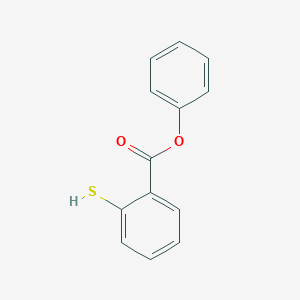
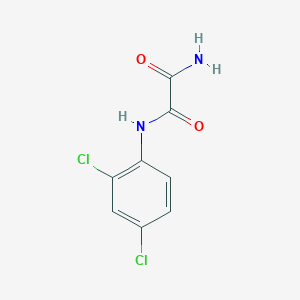
![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)
![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)
